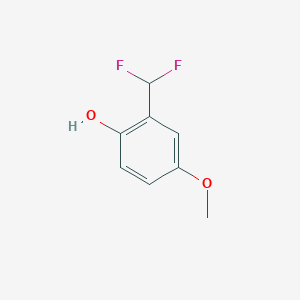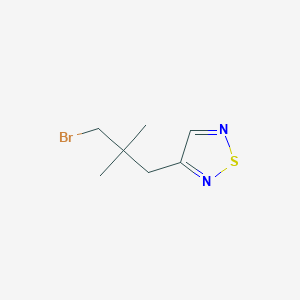
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group attached to a dimethylpropyl side chain, which is further connected to the thiadiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole typically involves multiple steps:
-
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: : This intermediate can be synthesized by reacting sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol. This compound is then hydrogenated and reacted with methane to produce 2,2-dimethyl-1-propanol. Finally, sodium bromide is added under light conditions to yield 3-bromo-2,2-dimethyl-1-propanol .
-
Formation of Thiadiazole Ring: : The 3-bromo-2,2-dimethyl-1-propanol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction typically involves heating the mixture to facilitate ring closure and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as thiolates or amines, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: New thiadiazole derivatives with different functional groups replacing the bromo group.
Oxidation Products: Oxidized forms of the thiadiazole ring, potentially leading to sulfoxides or sulfones.
Reduction Products: Reduced forms of the thiadiazole ring, possibly resulting in dihydrothiadiazoles.
科学研究应用
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo group and the thiadiazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
- 3-(3-Bromo-2,2-dimethylpropyl)thiophene
- (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is unique due to the combination of the bromo group and the thiadiazole ring. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The presence of the thiadiazole ring also allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C7H11BrN2S |
|---|---|
分子量 |
235.15 g/mol |
IUPAC 名称 |
3-(3-bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-9-11-10-6/h4H,3,5H2,1-2H3 |
InChI 键 |
CBSNFOPEFQDYKF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=NSN=C1)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



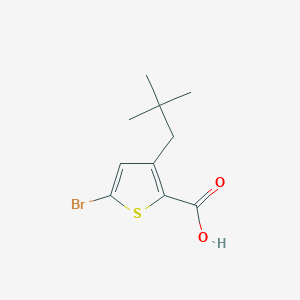

![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)

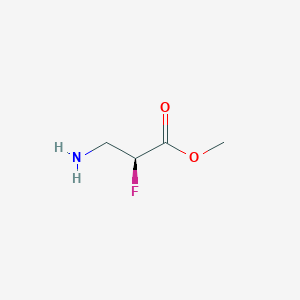
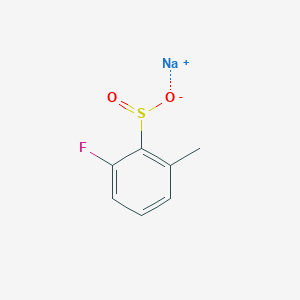

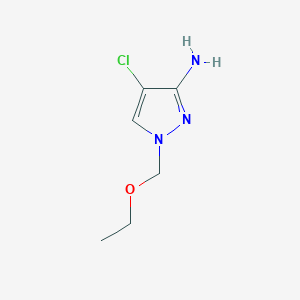
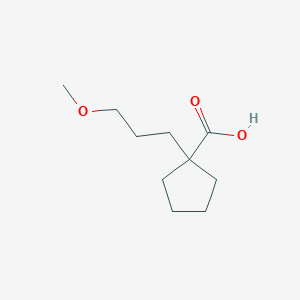
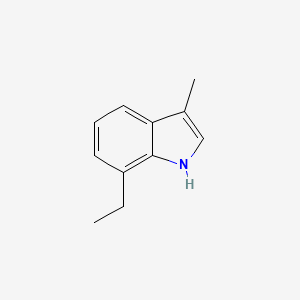
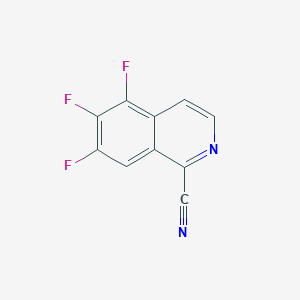
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
